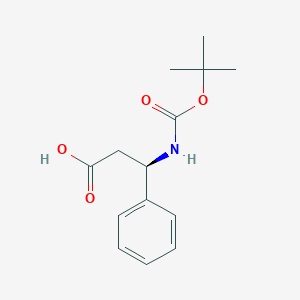

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Vue d'ensemble

Description

®-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, an amino group, and a phenyl group attached to the third carbon of the propanoic acid backbone. This compound is significant in organic synthesis and pharmaceutical research due to its chiral nature and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-3-Amino-3-phenylpropanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through various methods, such as the alkylation of malonic ester derivatives or the use of Grignard reagents.

Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or other suitable methods.

Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production of ®-N-Boc-3-Amino-3-phenylpropanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

®-N-Boc-3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for amide formation.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various amides, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Peptide Synthesis

(R)-N-Boc-3-Amino-3-phenylpropanoic acid serves as an essential intermediate in the synthesis of peptides, particularly those incorporating L-phenylalanine. The Boc group protects the amino functionality, facilitating selective reactions with other amino acids to form peptide bonds. This method allows for the construction of complex peptides with specific functional properties necessary for therapeutic applications.

Case Study: Peptide Therapeutics

Research has demonstrated that peptides synthesized using this compound exhibit potential therapeutic effects. For instance, studies have focused on developing peptide-based drugs targeting specific receptors involved in metabolic disorders and cancer treatment. The controlled release of active peptides through the removal of the Boc group has been critical in enhancing bioavailability and efficacy.

Chiral Building Block

The stereochemistry of this compound makes it a valuable chiral building block in organic synthesis. Its unique structure allows for the generation of various chiral scaffolds that are fundamental in the development of new drugs or bioactive molecules.

Table 1: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-methylbutanoic acid | Similar backbone but lacks phenyl group | Potentially different biological activity |

| N-Boc-L-valine | Contains a branched-chain structure | Commonly used in peptide synthesis |

| (S)-N-Boc-3-amino-3-methylbutanoic acid | Chiral counterpart with different stereochemistry | May exhibit different pharmacological properties |

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, research has indicated that derivatives of this compound can interact with receptors involved in neurotransmission and inflammation, suggesting its utility in developing treatments for neurological disorders.

Drug Development

The compound's ability to serve as a precursor for various bioactive molecules has made it a focal point in drug discovery programs. Its structural versatility allows chemists to modify it further to enhance pharmacokinetic properties or target specificity.

Case Study: Drug Design Innovations

Innovative drug design approaches have utilized this compound to create novel compounds aimed at treating chronic diseases such as diabetes and cardiovascular disorders. The incorporation of this amino acid into lead compounds has resulted in improved potency and selectivity against target enzymes or receptors.

Mécanisme D'action

The mechanism of action of ®-N-Boc-3-Amino-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-N-Boc-3-Amino-3-phenylpropanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.

N-Boc-3-Amino-3-phenylpropanoic acid: Without the chiral specification, this compound can exist as a racemic mixture.

3-Amino-3-phenylpropanoic acid: Lacks the Boc protecting group, making it more reactive.

Uniqueness

®-N-Boc-3-Amino-3-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

Activité Biologique

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, also known as (R)-3-(Boc-amino)-3-phenylpropionic acid, is a significant compound in the field of peptide synthesis and medicinal chemistry. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol

- Melting Point : Approximately 123.4 °C

- Density : About 1.1356 g/cm³

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which allows for selective coupling in peptide synthesis. Its chirality, indicated by the "R" configuration at the chiral center, enhances its utility in synthesizing various chiral scaffolds for drug development .

Biological Activity Overview

The primary biological activity of this compound lies in its role as a building block for peptides, particularly those incorporating L-phenylalanine (L-Phe). This compound facilitates the formation of peptide bonds through selective protection strategies, enabling the synthesis of complex peptides with specific functionalities essential for drug development and biological research .

Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic applications, including:

- Antimicrobial Activity : Studies have shown that peptides synthesized using this amino acid can exhibit enhanced antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungi. For instance, conjugates containing aromatic amino acids like tryptophan and phenylalanine demonstrated significant antibacterial activity with inhibitory zones comparable to conventional antibiotics .

- DNA Binding Studies : The compound has been evaluated for its interaction with DNA, revealing that specific peptide conjugates can enhance DNA binding affinity, which is crucial for developing therapeutic agents targeting genetic material .

1. Antimicrobial Peptide Conjugates

In a study where Boc-protected amino acids were coupled with benzylpiperazine, the resulting compounds displayed notable antimicrobial activity against a range of pathogens. The removal of the Boc group was performed using hydrochloric acid, leading to active compounds with inhibitory zones ranging from 9 to 12 mm against various bacterial strains .

2. Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the introduction of cationic amino acids significantly favored DNA binding interactions compared to neutral amino acids. This finding underscores the importance of side-chain properties in influencing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-methylbutanoic acid | Similar backbone but lacks phenyl group | Potentially different biological activity |

| N-Boc-L-valine | Contains a branched-chain structure | Commonly used in peptide synthesis |

| (S)-N-Boc-3-amino-3-methylbutanoic acid | Chiral counterpart with different stereochemistry | May exhibit different pharmacological properties |

This table highlights how this compound stands out as a versatile building block in organic synthesis and drug development due to its unique structural features and biological activities.

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426539 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161024-80-2 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.